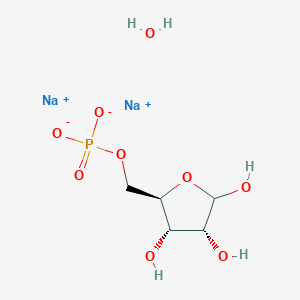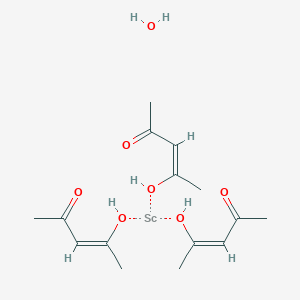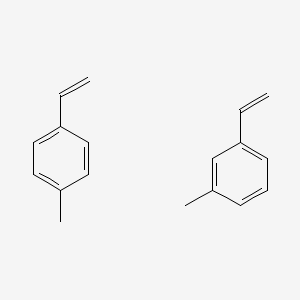
Bis(tetramethylcyclopentadienyl)nickel(II), 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tetramethylcyclopentadienyl)nickel(II), often abbreviated as Ni(Cp*)2, is a compound with the molecular formula C18H26Ni . It is a solid substance that is sensitive to air and moisture . This compound is part of the Thermo Scientific Chemicals brand product portfolio .
Molecular Structure Analysis
The molecular weight of Bis(tetramethylcyclopentadienyl)nickel(II) is 301.099 g/mol . The compound consists of a nickel ion (Ni2+) and two tetramethylcyclopentadienyl anions . The SMILES string representation of the molecule isCC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Ni+2] . Physical and Chemical Properties Analysis
Bis(tetramethylcyclopentadienyl)nickel(II) is a solid substance with a melting point range of 107°C to 112°C . It is sensitive to air and moisture .Applications De Recherche Scientifique
Catalytic Applications
Bis(tetramethylcyclopentadienyl)nickel(II) and related nickel complexes have been demonstrated to serve as effective catalysts in various chemical reactions. For instance, nickel complexes have been used to improve the hydrogen absorption-desorption kinetics of the Mg-MgH2 system, showcasing their potential in energy storage applications. The nickel catalyst, derived from bis(cyclopentadienyl) nickel II, decomposes into metallic nickel during the process, enhancing the hydrogen storage capabilities of magnesium hydride by lowering the temperatures required for hydrogen absorption and desorption significantly (Kumar et al., 2017).
Material Synthesis
Nickel complexes, including those related to bis(tetramethylcyclopentadienyl)nickel(II), have been used as precursors in the synthesis of various nanomaterials. For example, nickel sulfides nanoparticles were synthesized using [bis(salicylidene)nickel(II)] as a precursor, demonstrating the role of nickel complexes in material science for creating nanoparticles with specific magnetic properties (Salavati‐Niasari et al., 2009).
Coordination Chemistry
Nickel(II) complexes exhibit diverse coordination geometries and bonding modes, which are of interest in coordination chemistry and for understanding metal-ligand interactions. Research has detailed the synthesis and structural characterization of various nickel(II) complexes, providing insights into their molecular structures and the influence of different ligands on nickel coordination environments (Kang et al., 1997).
Polymerization and Oligomerization Processes
Nickel(II) complexes have been involved in the oligomerization of alkynes, where they act as catalysts to promote the formation of cyclic compounds. The role of nickelole intermediates in these processes highlights the utility of nickel complexes in synthetic organic chemistry and polymer science (Eisch & Galle, 1975).
Safety and Hazards
Mécanisme D'action
Bis(tetramethylcyclopentadienyl)nickel(II), also known as MFCD01862460 or Bis(tetramethylcyclopentadienyl)nickel(II), 98%, is a compound with a wide range of applications.
Target of Action
As a catalyst, it likely interacts with various substrates in chemical reactions .
Mode of Action
As a catalyst, it likely facilitates chemical reactions without being consumed in the process .
Biochemical Pathways
As a catalyst, it likely influences a variety of chemical reactions .
Result of Action
As a catalyst, it likely influences the rate and outcomes of chemical reactions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(tetramethylcyclopentadienyl)nickel(II), 98% involves the reaction of nickel chloride with tetramethylcyclopentadiene in the presence of a reducing agent.", "Starting Materials": [ "Nickel chloride", "Tetramethylcyclopentadiene", "Reducing agent (such as sodium borohydride or lithium aluminum hydride)", "Solvent (such as toluene or THF)" ], "Reaction": [ "Dissolve nickel chloride in the solvent", "Add the reducing agent to the solution", "Add tetramethylcyclopentadiene to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with a suitable solvent to remove impurities", "Dry the solid under vacuum to obtain Bis(tetramethylcyclopentadienyl)nickel(II), 98%" ] } | |
Numéro CAS |
79019-60-6 |
Formule moléculaire |
C18H26Ni |
Poids moléculaire |
301.1 g/mol |
Nom IUPAC |
nickel(2+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C9H13.Ni/c2*1-6-5-7(2)9(4)8(6)3;/h2*6H,1-4H3;/q2*-1;+2 |
Clé InChI |
PPBIVTWBQQUEKM-UHFFFAOYSA-N |
SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Ni] |
SMILES canonique |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)
![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)



![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)


